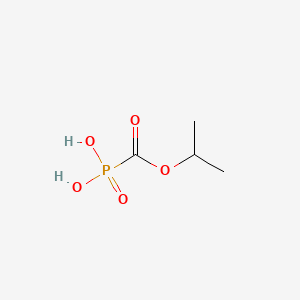
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is a chemical compound with a complex structure that includes both phosphine and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with isopropyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. For example, concentrated hydrochloric acid can be used to hydrolyze phosphinic acids from their esters .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphine-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide involves its interaction with molecular targets through its phosphine and carboxylic acid functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific context. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, 1-oxide
- Phosphinecarboxylic acid, dimethoxy-, 1-methylethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is unique due to its specific ester group and the presence of both phosphine and carboxylic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
72305-02-3 |
|---|---|
Formule moléculaire |
C4H9O5P |
Poids moléculaire |
168.08 g/mol |
Nom IUPAC |
propan-2-yloxycarbonylphosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-3(2)9-4(5)10(6,7)8/h3H,1-2H3,(H2,6,7,8) |
Clé InChI |
PQUZYLCCYGSNMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



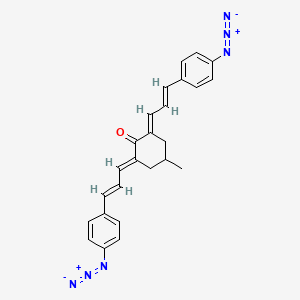
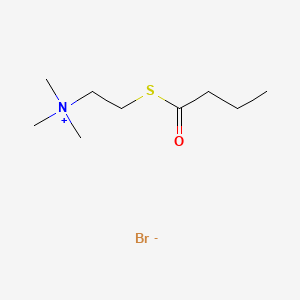
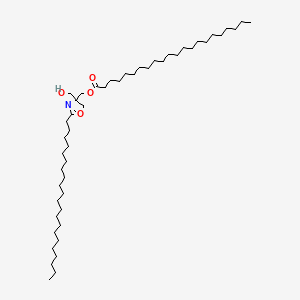
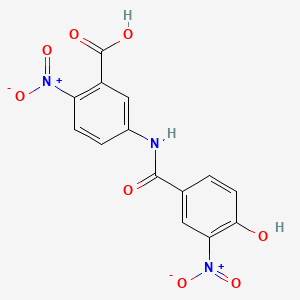
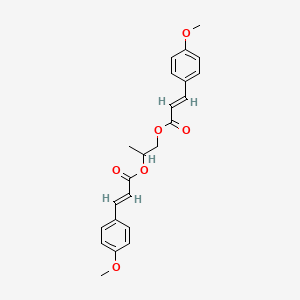

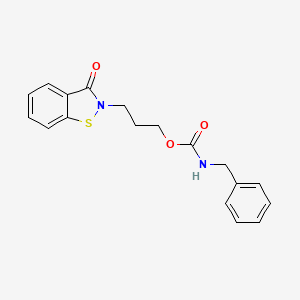


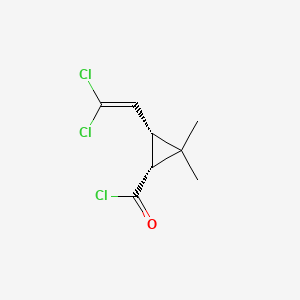
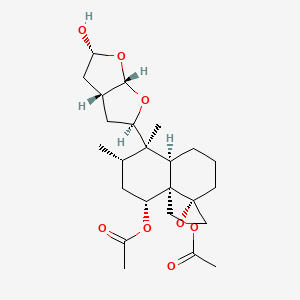
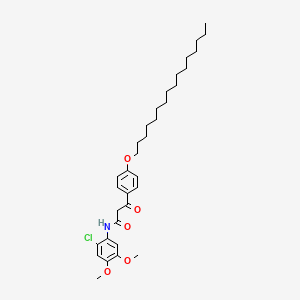
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
